Pent-2-ynal

Catalog No.
S560665
CAS No.
55136-52-2
M.F
C5H6O
M. Wt
82.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-2-ynal

CAS Number

55136-52-2

Product Name

Pent-2-ynal

IUPAC Name

pent-2-ynal

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h5H,2H2,1H3

InChI Key

VLTOSDJJTWPWLS-UHFFFAOYSA-N

SMILES

CCC#CC=O

Synonyms

pentalyn

Canonical SMILES

CCC#CC=O

Pent-2-ynal is an organic compound with the molecular formula C5H6O. It is classified as an aliphatic aldehyde, characterized by a terminal aldehyde group (-CHO) and a triple bond between the second and third carbon atoms in its structure. This unique configuration contributes to its distinct chemical properties and reactivity. Pent-2-ynal appears as a colorless liquid at room temperature, has a boiling point of approximately 87°C, and possesses a pungent odor reminiscent of acrolein. It is soluble in water and polar solvents such as ethanol and acetone.

Typical for aldehydes and alkynes:

  • Oxidation: This compound can be oxidized to form carboxylic acids, such as pent-2-ynoic acid, using oxidizing agents like potassium permanganate or chromium trioxide .
  • Reduction: Pent-2-ynal can be reduced to alcohols, such as pent-2-en-1-ol, typically using catalytic hydrogenation with hydrogen gas and palladium on carbon as a catalyst .
  • Addition Reactions: The presence of the triple bond allows for addition reactions with halogens, resulting in compounds like 2,3-dibromopentanal when reacted with bromine.

Pent-2-ynal exhibits notable biological activities. Laboratory studies have indicated its potential antimicrobial properties, inhibiting the growth of various bacteria and fungi. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting its potential application as an anticancer agent. There are also indications that it may possess anti-inflammatory properties, which could be beneficial in treating various diseases .

The synthesis of Pent-2-ynal can be achieved through several methods:

  • Hydration of Pent-2-yne: This method involves adding water to the triple bond of pent-2-yne in the presence of a catalyst like mercuric sulfate in dilute sulfuric acid.
  • Partial Hydrogenation of Pent-2-yne: Using Lindlar's catalyst allows for the partial hydrogenation of pent-2-yne to yield pent-2-ynal.
  • Oxidation of 4-Pentyn-1-ol: Another common synthesis route is through the oxidation of 4-pentyn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC), resulting in pent-2-ynal along with water.

Pent-2-ynal has diverse applications across various fields:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  • Biological Studies: Researchers utilize this compound for studies involving enzyme inhibition and protein modification due to its reactive aldehyde group.
  • Pharmaceuticals: Ongoing research explores its potential as a precursor in drug development.
  • Industrial Uses: Pent-2-ynal is employed in producing fine chemicals and serves as an intermediate in synthesizing agrochemicals and fragrances .

Pent-2-ynal's reactivity allows it to interact with nucleophiles due to its aldehyde group. In biological contexts, it can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may inhibit enzyme activity or alter protein functions. These interactions are critical for understanding its biological mechanisms and potential therapeutic applications.

Several compounds share structural similarities with Pent-2-ynal, each exhibiting unique properties:

CompoundMolecular FormulaKey Features
But-2-ynalC4H6OOne less carbon atom; simpler structure
Hex-2-ynalC6H10OOne more carbon atom; longer chain
Pent-3-ynalC5H6OTriple bond located at a different position
PentanalC5H10OSaturated aldehyde; lacks triple bond

Uniqueness of Pent-2-ynal: The positioning of its triple bond and aldehyde group distinguishes Pent-2-ynal from these similar compounds, granting it unique reactivity that makes it particularly valuable in organic synthesis and biological research .

Pent-2-ynal (C₅H₆O), an α,β-unsaturated aldehyde containing both alkyne and aldehyde functional groups, emerged as a subject of interest in organic chemistry during the late 20th century. While its exact discovery timeline remains less documented, its synthesis and characterization paralleled advancements in alkyne chemistry, particularly in the study of conjugated systems. Early research on acetylene derivatives, such as propiolaldehyde (HC≡CCHO), laid the groundwork for understanding the reactivity of alkynyl aldehydes like Pent-2-ynal. The compound’s structural uniqueness—combining electrophilic aldehyde and nucleophilic alkyne moieties—has driven its exploration in synthetic methodologies.

Nomenclature and Classification

The IUPAC name Pent-2-ynal denotes a five-carbon chain with a triple bond between C2 and C3 and an aldehyde group at C1. Its systematic name, 2-pentynal, aligns with IUPAC rules for numbering functional groups to achieve the lowest possible locants. Alternative designations include:

  • CAS Registry Number: 55136-52-2
  • SMILES: C#CC(CC)=O
  • InChIKey: VLTOSDJJTWPWLS-UHFFFAOYSA-N

Classified as an aliphatic alkyne-aldehyde hybrid, Pent-2-ynal belongs to the broader family of α,β-unsaturated carbonyl compounds. Its conjugation between the triple bond and carbonyl group distinguishes it from saturated aldehydes, imparting distinct electronic and reactive properties.

Significance in Organic Chemistry

Pent-2-ynal serves as a versatile intermediate in organic synthesis due to its dual functional groups. Its aldehyde participates in nucleophilic additions, while the alkyne enables cycloadditions and metal-catalyzed couplings. These features make it valuable for constructing complex molecules, including pharmaceuticals and agrochemicals. Additionally, its role in studying conjugation effects and reaction mechanisms underscores its academic importance.

Boiling Point, Melting Point, and Density

The boiling point of pent-2-ynal has been determined to be 129.3 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, which corresponds to 371.46 Kelvin [8] [10]. This relatively moderate boiling point reflects the compound's intermediate molecular weight and the presence of polar functional groups that contribute to intermolecular interactions [8].

The melting point of pent-2-ynal is reported as 294.21 Kelvin, equivalent to 21.06 degrees Celsius [10]. This melting point indicates that the compound exists as a liquid at room temperature under standard conditions [10]. The relatively low melting point is consistent with the molecular structure, which lacks extensive hydrogen bonding networks or rigid crystalline arrangements [10].

The density of pent-2-ynal at standard conditions is 0.895 grams per cubic centimeter [8]. This density value places the compound in the typical range for organic liquids with similar molecular weights and functional group compositions [8]. The density reflects the compact molecular packing achieved through van der Waals interactions and dipole-dipole forces between adjacent molecules [8].

PropertyValueSource
Molecular FormulaC₅H₆OPubChem/ChemSpider [1] [2]
Molecular Weight82.10 g/molPubChem/ChemSpider [1] [2]
Boiling Point129.3°C at 760 mmHg (371.46 K)Chemnet/Cheméo [8] [10]
Density0.895 g/cm³Chemnet [8]
Melting Point294.21 K (21.06°C)Cheméo [10]
Flash Point38.9°CChemnet [8]
Refractive Index1.424Chemnet [8]

Solubility Profile and Partition Coefficients

The solubility characteristics of pent-2-ynal have been quantified using computational methods based on molecular structure analysis [10]. The logarithm base ten of water solubility expressed in moles per liter is -0.99, indicating limited water solubility typical of compounds containing hydrophobic alkyl chains combined with polar functional groups [10]. This solubility profile suggests that pent-2-ynal exhibits moderate hydrophobic character while retaining some affinity for polar solvents [10].

The octanol-water partition coefficient, expressed as logarithm P, has been calculated as 0.599 using the Crippen method [10]. This positive logarithm P value indicates a slight preference for the organic octanol phase over the aqueous phase, consistent with the compound's mixed hydrophilic-hydrophobic character [10] [14]. The relatively low magnitude of this partition coefficient suggests that pent-2-ynal possesses balanced solubility characteristics in both polar and nonpolar solvent systems [10] [14].

The McGowan volume for pent-2-ynal has been calculated as 74.280 milliliters per mole, providing insight into the molecular volume occupied by the compound in solution [10]. This parameter is particularly useful for predicting solubility behavior and intermolecular interactions in various solvent environments [10].

Vapor Pressure and Volatility

The vapor pressure behavior of pent-2-ynal exhibits a strong temperature dependence characteristic of organic compounds with moderate intermolecular forces [10]. At 25 degrees Celsius, the vapor pressure is 10.2 millimeters of mercury, indicating moderate volatility at room temperature [8]. The Antoine equation parameters for pent-2-ynal have been determined with coefficient A equal to 1.53978 × 10¹, coefficient B equal to -3.77345 × 10³, and coefficient C equal to -5.23920 × 10¹ [10].

The vapor pressure data spans a temperature range from 302.12 Kelvin to 426.51 Kelvin, with corresponding pressure values ranging from 1.33 kilopascals to 202.67 kilopascals [10]. This exponential relationship between temperature and vapor pressure follows the Clausius-Clapeyron equation and demonstrates the compound's increasing volatility with elevated temperature [10].
The flash point of pent-2-ynal is 38.9 degrees Celsius, indicating the minimum temperature at which the compound can form ignitable vapor-air mixtures [8]. This relatively low flash point reflects the compound's volatility and the presence of combustible organic functional groups [8].

Temperature (K)Vapor Pressure (kPa)
302.121.33
315.942.94
329.766.01
343.5811.46
357.4020.62
371.2335.26
385.0557.65
398.8790.64
412.69137.64
426.51202.67

Electronic Structure

Bond Characteristics of Triple Bond and Aldehyde Functionality

The electronic structure of pent-2-ynal is dominated by two primary functional groups that exhibit distinct bonding characteristics and electronic properties [24]. The carbon-carbon triple bond represents the most energetically significant structural feature, with a bond length of approximately 120-121 picometers and a bond dissociation energy ranging from 835 to 965 kilojoules per mole [24]. This triple bond consists of one sigma bond formed by the overlap of sp-hybridized orbitals and two pi bonds formed by the lateral overlap of p orbitals [24].

The aldehyde functionality contributes a carbon-oxygen double bond with characteristic electronic properties distinct from the alkyne system [23]. The carbonyl carbon-oxygen bond exhibits a length of 120-122 picometers and a bond dissociation energy of 728-749 kilojoules per mole [23]. The carbon atom in the aldehyde group adopts sp² hybridization, creating a trigonal planar geometry around the carbonyl center [23] [24].

The carbon-hydrogen bonds within pent-2-ynal display varying characteristics depending on their local electronic environment [24] [25]. The aldehyde hydrogen exhibits sp² hybridization with a bond length of 109-110 picometers and bond energy of 410-439 kilojoules per mole [23] [25]. In contrast, the alkyne hydrogen demonstrates sp hybridization with a shorter bond length of 106-108 picometers and higher bond energy of 558-565 kilojoules per mole [21] [24].

Bond TypeBond Length (pm)Bond Energy (kJ/mol)Hybridization
C≡C Triple Bond120-121835-965sp
C=O Double Bond120-122728-749sp²
C-C Single Bond146-154346-377sp³-sp or sp²-sp
C-H Bond (aldehyde)109-110410-439sp²
C-H Bond (alkyne)106-108558-565sp

Resonance Effects and Electron Density Distribution

The electronic structure of pent-2-ynal involves significant resonance interactions between the alkyne and aldehyde functional groups, creating a conjugated system with delocalized electron density [18]. The triple bond system acts as an electron-donating group toward the electron-deficient aldehyde carbon, establishing a push-pull electronic arrangement that influences the compound's reactivity and spectroscopic properties [18].

The aldehyde carbon exhibits pronounced electron deficiency due to the electronegativity difference between carbon and oxygen, creating a partial positive charge that makes this position susceptible to nucleophilic attack [18]. The electron density distribution analysis reveals that the carbonyl oxygen carries significant negative charge density, while the aldehyde carbon maintains positive character [18].

The alkyne system contributes substantial electron density through its pi-electron cloud, which extends cylindrically around the carbon-carbon triple bond axis [21]. This electron-rich region contrasts with the electron-poor aldehyde functionality, creating an intramolecular electronic gradient that influences chemical reactivity patterns [18] [21].

The terminal ethyl group provides electron density through hyperconjugation effects, where the sigma bonds of the alkyl chain interact with the pi-system of the alkyne [18]. This hyperconjugative stabilization contributes to the overall electronic stability of the molecule while modulating the electron density at the alkyne terminus [18].

Atom/GroupElectron DensityResonance Effect
Aldehyde CarbonElectron-deficient (δ+)Electron-withdrawing
Aldehyde HydrogenSlightly positive (δ+)N/A
Triple Bond CarbonsElectron-rich π-systemElectron-donating to aldehyde
Terminal Alkyl GroupElectron-donatingHyperconjugation with triple bond
Junction between Triple Bond and AldehydeConjugated system with delocalized electronsExtended conjugation

Spectroscopic Properties

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of the functional groups present in pent-2-ynal through characteristic vibrational frequencies [23]. The carbon-carbon triple bond exhibits a distinctive stretching vibration in the region of 2100-2260 wavenumbers, appearing as a moderate to weak absorption band due to the relatively small change in dipole moment during the stretching motion [21].

The aldehyde carbonyl group produces one of the most diagnostic infrared absorptions, appearing as a strong band in the range of 1660-1730 wavenumbers [23]. This absorption is typically observed near 1730 wavenumbers for saturated aldehydes, but the presence of the adjacent alkyne system may cause slight shifts in frequency due to conjugative effects [23].

The aldehyde carbon-hydrogen stretching vibrations manifest as two characteristic bands between 2700-2760 and 2800-2860 wavenumbers [23]. These absorptions are particularly diagnostic for aldehyde functionality and help distinguish aldehydes from ketones in infrared spectral analysis [23]. The lower frequency band is typically more prominent and reliable for identification purposes [23].

Nuclear Magnetic Resonance (¹H and ¹³C Nuclear Magnetic Resonance)

Proton nuclear magnetic resonance spectroscopy of pent-2-ynal reveals distinctive chemical shifts for each hydrogen environment within the molecule [21] [23] [25]. The aldehyde proton appears as a highly deshielded signal in the range of 9.5-10.5 parts per million, representing one of the most downfield resonances in organic chemistry [23] [25]. This extreme deshielding results from the electron-withdrawing effect of the adjacent carbonyl group [23].

The alkyne proton, if present in a terminal alkyne variant, would appear in the region of 2.0-3.2 parts per million [21] [25]. However, since pent-2-ynal contains an internal alkyne, no alkyne proton is present in this specific compound [21]. The methylene protons adjacent to the triple bond typically exhibit chemical shifts influenced by the magnetic anisotropy of the alkyne system [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides direct information about the carbon framework of pent-2-ynal [25] [26]. The aldehyde carbon appears in the highly deshielded region of 190-200 parts per million, characteristic of carbonyl carbons in aldehydes [25] [26]. The alkyne carbons resonate in the range of 70-85 parts per million, reflecting their sp hybridization and the cylindrical electron density distribution around the triple bond [25] [26].

The aliphatic carbon atoms in the ethyl substituent exhibit chemical shifts in the typical alkyl range of 10-50 parts per million [25] [26]. The specific values depend on their proximity to the electron-withdrawing alkyne and aldehyde groups [25] [26].

Spectroscopic MethodCharacteristic Value
¹H Nuclear Magnetic Resonance (aldehyde proton)9.5-10.5 ppm
¹H Nuclear Magnetic Resonance (alkyne proton)2.0-3.2 ppm
¹³C Nuclear Magnetic Resonance (aldehyde carbon)190-200 ppm
¹³C Nuclear Magnetic Resonance (alkyne carbons)70-85 ppm
Infrared Spectroscopy (C≡C stretch)2100-2260 cm⁻¹
Infrared Spectroscopy (C=O stretch)1660-1730 cm⁻¹
Infrared Spectroscopy (C-H stretch, aldehyde)2700-2860 cm⁻¹

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of pent-2-ynal produces characteristic fragmentation patterns that reflect the stability of various ionic species and the preferred bond cleavage pathways [1] [15] [16]. The molecular ion peak appears at mass-to-charge ratio 82, corresponding to the molecular weight of the intact compound [1]. The molecular ion typically exhibits moderate intensity due to the presence of stabilizing pi-electron systems [15] [16].

Common fragmentation pathways include the loss of the aldehyde hydrogen atom, producing a fragment at mass-to-charge ratio 81 [15] [16]. The loss of the entire aldehyde group (CHO, 29 mass units) generates a significant fragment at mass-to-charge ratio 53, which often appears as one of the base peaks in the spectrum [15] [16]. Additionally, the loss of ethyl radicals or acetylenic fragments produces characteristic peaks that aid in structural elucidation [15] [16].

The acetylenic portion of the molecule can generate stable carbocation fragments, particularly the C₃H₃⁺ species at mass-to-charge ratio 39 [15] [16]. The acyl fragment C₂H₃O⁺ at mass-to-charge ratio 43 represents another common fragmentation product resulting from cleavage adjacent to the carbonyl group [15] [16].

Fragmentm/z ValueRelative Intensity
Molecular Ion (M+)82Medium
Loss of H (M-1)81Low
Loss of CHO (M-29)53High
Loss of C₂H₃ (M-27)55Medium
C₃H₃⁺ (acetylenic fragment)39Medium-High
C₂H₃O⁺ (acyl fragment)43Medium

UV-Visible Absorption Spectra

The ultraviolet-visible absorption spectrum of pent-2-ynal exhibits characteristic transitions associated with both the alkyne and aldehyde chromophores [17] [20]. The primary absorption feature occurs as an n→π* transition centered around 275 nanometers, arising from the promotion of a non-bonding electron on the carbonyl oxygen to the antibonding pi-orbital of the carbon-oxygen double bond [17]. This transition typically exhibits relatively low extinction coefficient values compared to π→π* transitions [17].

A more intense π→π* transition occurs at shorter wavelengths, approximately 195 nanometers, corresponding to the promotion of bonding pi-electrons to antibonding pi-orbitals [17]. This transition exhibits significantly higher extinction coefficient values and represents the primary chromophoric absorption of the compound [17] [20].

The presence of the alkyne functionality contributes additional electronic transitions in the ultraviolet region, though these are often obscured by the more intense carbonyl absorptions [17] [20]. The conjugation between the alkyne and aldehyde systems may cause bathochromic shifts in the absorption maxima compared to isolated chromophores [17].

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

55136-52-2

Wikipedia

Pent-2-ynal

Dates

Modify: 2024-04-14

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